![molecular formula C13H15ClF3NO B3375640 N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 112641-23-3](/img/structure/B3375640.png)
N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Overview
Description
N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties, and a chloro group, which can influence the compound’s reactivity and stability. The compound’s structure includes a phenyl ring substituted with chlorine, methyl, and trifluoromethyl groups, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been used in the protection of crops from pests , indicating potential targets could be certain enzymes or receptors in pests.
Mode of Action
It’s known that many compounds with a trifluoromethyl group can interact with their targets by forming strong bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Based on the structure of the compound and its potential use in pest control , it may interfere with the normal functioning of certain biochemical pathways in pests, leading to their elimination.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are often well-absorbed and distributed in the organism .
Result of Action
Based on its potential use in pest control , it can be inferred that the compound may cause detrimental effects on pests at the molecular and cellular level, leading to their elimination.
Action Environment
The action of N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and presence of other chemicals . .
Preparation Methods
The synthesis of N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methyl-3-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups on the phenyl ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-[4-chloro-2-methylphenyl]-2,2-dimethylpropanamide: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylbutanamide: Contains a butanamide group instead of propanamide, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-7-9(18-11(19)12(2,3)4)6-5-8(14)10(7)13(15,16)17/h5-6H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTFDVJUHLEXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)Cl)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B3375558.png)
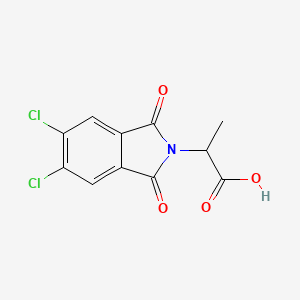
![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)
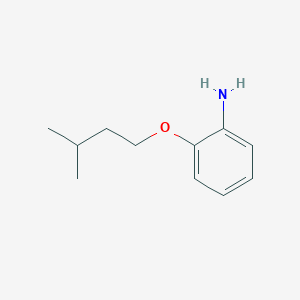
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)
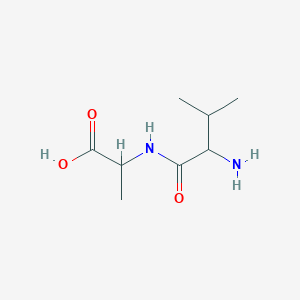
![[4-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B3375614.png)
![3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375628.png)
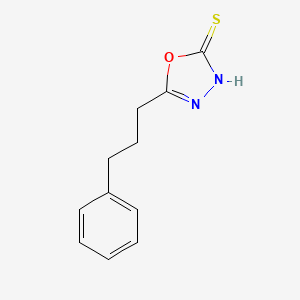
![6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375634.png)
![2-{[5-(propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine](/img/structure/B3375636.png)
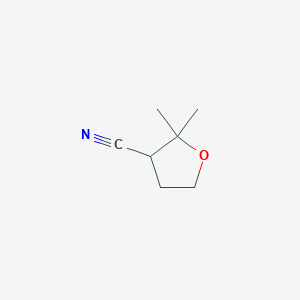
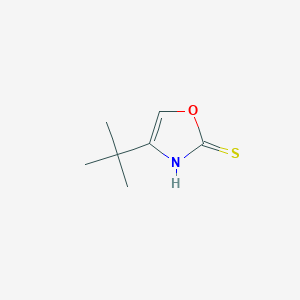
![Propane, 1-bromo-3-[(1-methylethyl)thio]-](/img/structure/B3375654.png)
